molecular formula C9H8BrFOZn B14885042 2-Allyloxy-5-fluorophenylZinc bromide

2-Allyloxy-5-fluorophenylZinc bromide

Cat. No.: B14885042
M. Wt: 296.4 g/mol
InChI Key: AYILFSSHSRWVSU-UHFFFAOYSA-M
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Description

2-ALLYLOXY-5-FLUOROPHENYLZINC BROMIDE, 0.25 M in THF, is an organozinc compound used in various chemical reactions. This compound is typically used in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the allyloxy and fluorophenyl groups makes it a versatile reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ALLYLOXY-5-FLUOROPHENYLZINC BROMIDE typically involves the reaction of 2-allyloxy-5-fluorobromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2-allyloxy-5-fluorobromobenzene+Zn2-ALLYLOXY-5-FLUOROPHENYLZINC BROMIDE\text{2-allyloxy-5-fluorobromobenzene} + \text{Zn} \rightarrow \text{this compound} 2-allyloxy-5-fluorobromobenzene+Zn→2-ALLYLOXY-5-FLUOROPHENYLZINC BROMIDE

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors and stringent control of reaction conditions are employed to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-ALLYLOXY-5-FLUOROPHENYLZINC BROMIDE undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

    Solvents: THF is a common solvent due to its ability to stabilize organozinc compounds.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are typically biaryl compounds or other complex organic molecules.

Scientific Research Applications

2-ALLYLOXY-5-FLUOROPHENYLZINC BROMIDE has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used to modify biomolecules for studying biological processes.

    Medicine: It is involved in the synthesis of potential drug candidates.

    Industry: It is used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ALLYLOXY-5-FLUOROPHENYLZINC BROMIDE involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as nucleophilic attack or oxidative addition, depending on the reaction conditions. The molecular targets and pathways involved are primarily related to its role as a nucleophile or coupling partner in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-ALLYLOXY-5-FLUOROPHENYLMAGNESIUM BROMIDE: Similar in structure but contains magnesium instead of zinc.

    2-ALLYLOXY-5-FLUOROPHENYLLITHIUM: Contains lithium instead of zinc, offering different reactivity.

    2-ALLYLOXY-5-FLUOROPHENYLCOPPER: Contains copper, used in different types of coupling reactions.

Uniqueness

2-ALLYLOXY-5-FLUOROPHENYLZINC BROMIDE is unique due to its specific reactivity profile, which is influenced by the presence of zinc. Zinc-based reagents often offer milder reaction conditions and greater functional group tolerance compared to their magnesium or lithium counterparts.

Properties

Molecular Formula

C9H8BrFOZn

Molecular Weight

296.4 g/mol

IUPAC Name

bromozinc(1+);1-fluoro-4-prop-2-enoxybenzene-5-ide

InChI

InChI=1S/C9H8FO.BrH.Zn/c1-2-7-11-9-5-3-8(10)4-6-9;;/h2-5H,1,7H2;1H;/q-1;;+2/p-1

InChI Key

AYILFSSHSRWVSU-UHFFFAOYSA-M

Canonical SMILES

C=CCOC1=[C-]C=C(C=C1)F.[Zn+]Br

Origin of Product

United States

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